[(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine
Overview
Description
(4-Ethoxynaphthyl)sulfonylamine is an organic compound that features a naphthalene ring substituted with an ethoxy group and a sulfonyl group, which is further connected to a 3-methoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxynaphthyl)sulfonylamine typically involves multi-step organic reactions. One common approach is to start with the naphthalene ring, introducing the ethoxy group via an electrophilic aromatic substitution reaction. The sulfonyl group can be introduced using sulfonation reactions, often involving reagents like sulfur trioxide or chlorosulfonic acid. The final step involves the nucleophilic substitution of the sulfonyl chloride intermediate with 3-methoxypropylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxynaphthyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amide or sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Amides or sulfonamides.
Scientific Research Applications
(4-Ethoxynaphthyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Ethoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxynaphthyl)sulfonylamine
- (4-Ethoxynaphthyl)sulfonylamine
- (4-Ethoxynaphthyl)sulfonylamine
Uniqueness
(4-Ethoxynaphthyl)sulfonylamine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy and methoxy groups enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-ethoxy-N-(3-methoxypropyl)naphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-21-15-9-10-16(14-8-5-4-7-13(14)15)22(18,19)17-11-6-12-20-2/h4-5,7-10,17H,3,6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCCCLUWGBORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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